2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups attached to both the ethan-1-ol and phenyl moieties. This compound is known for its unique chemical properties, including its relatively low volatility and distinctive odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol can be achieved through several methods:
Direct Reaction: One common method involves the direct reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Gas-Phase Reaction: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoic acid esters.
Industrial Production Methods
Industrial production of this compound typically involves the Friedel-Crafts acylation method due to its higher yield and scalability. the choice of method may vary depending on the availability of raw materials and specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoroacetic acid.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethanol.
Substitution: Various substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound is similar in structure but lacks the hydroxyl group present in 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol.
1,1,1-Trifluoro-3-phenyl-2-propanone: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of multiple trifluoromethyl groups and a hydroxyl group, which confer distinct chemical properties such as increased reactivity and stability .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWMNKFPOUZELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(F)(F)F)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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